molecular formula CHN5O2 B1195372 5-nitro-2H-tetrazole CAS No. 55011-46-6

5-nitro-2H-tetrazole

Cat. No.: B1195372
CAS No.: 55011-46-6
M. Wt: 115.05 g/mol
InChI Key: ZGZLYKUHYXFIIO-UHFFFAOYSA-N
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Description

5-Nitro-2H-tetrazole is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including energetic materials, pharmaceuticals, and materials science. The compound is characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom, with a nitro group attached to the second position of the tetrazole ring. This unique structure imparts high energy content and stability, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitro-2H-tetrazole can be synthesized through several methods, with one common approach involving the diazotization of 5-amino-1H-tetrazole followed by a Sandmeyer reaction. In this method, 5-amino-1H-tetrazole is first diazotized using sodium nitrite and hydrochloric acid, forming a diazonium salt. This intermediate is then reacted with a copper(I) chloride catalyst to introduce the nitro group, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-2H-tetrazole varies depending on its application. In biological systems, it can act as an inhibitor of enzymes by binding to active sites, thereby blocking substrate access. The nitro group can also undergo redox reactions, generating reactive oxygen species that can damage cellular components. In energetic materials, the high nitrogen content and nitro group contribute to rapid decomposition and energy release upon initiation .

Comparison with Similar Compounds

5-Nitro-2H-tetrazole can be compared with other similar compounds, such as:

This compound stands out due to its high energy content, stability, and versatility in various applications, making it a unique and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-nitro-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHN5O2/c7-6(8)1-2-4-5-3-1/h(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZLYKUHYXFIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276628
Record name 5-nitro-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55011-46-6
Record name 5-Nitro-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55011-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-nitro-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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